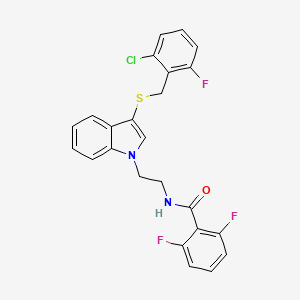

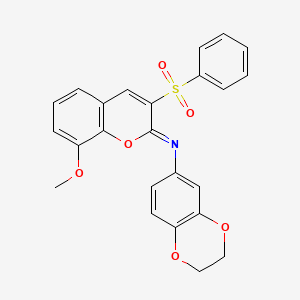

![molecular formula C18H21N3O5 B2393935 N-terc-butoxicarbonil-N-[4-(glicilamino)fenil]-2-furamida CAS No. 1905922-36-2](/img/structure/B2393935.png)

N-terc-butoxicarbonil-N-[4-(glicilamino)fenil]-2-furamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

N-Boc compounds are known to be ideal substrates for various reactions due to the presence of BOC protection . They can undergo deprotection reactions using various agents such as trifluoroacetic acid (TFA), metal catalysts, acetylchloride in methanol, and HCl in organic solvents .Aplicaciones Científicas De Investigación

- Precursor de Ceftolozano: Este compuesto sirve como un intermedio crucial en la síntesis de ceftolozano, un antibiótico cefalosporínico de quinta generación. El ceftolozano exhibe una amplia actividad antibacteriana contra bacterias Gram-positivas y Gram-negativas, incluidas las cepas multirresistentes a los fármacos. Los investigadores exploran su potencial para tratar infecciones, particularmente las causadas por Pseudomonas aeruginosa .

- Alzheimer y Parkinson: Las investigaciones sobre enfermedades neurodegenerativas se benefician de compuestos como este. Los investigadores estudian sus efectos sobre la salud neuronal, las posibles propiedades neuroprotectoras y las interacciones con las vías relevantes. Aunque no se ha probado directamente, sus características estructurales pueden ofrecer información sobre los mecanismos de la enfermedad .

- Inhibición Microbiana: Los estudios in vitro evalúan sus actividades antibacterianas y antifúngicas. Los investigadores exploran su efectividad contra varios patógenos, incluidas bacterias y hongos. Estas investigaciones contribuyen a comprender sus posibles aplicaciones terapéuticas .

- Métodos de Desprotección: El grupo N-terc-butoxicarbonil (N-Boc) se puede eliminar selectivamente utilizando condiciones suaves. Por ejemplo, el cloruro de oxalilo en metanol desprotege de manera eficiente el grupo N-Boc de compuestos estructuralmente diversos. Este método permite la síntesis de nuevos compuestos, como inhibidores híbridos de IDO1 y ADN Pol gamma .

- Derivados de Aminoácidos: Los investigadores exploran su uso como bloque de construcción para la síntesis de péptidos. Al modificar selectivamente el grupo amino, se convierte en una herramienta valiosa para construir péptidos complejos e imitar aminoácidos naturales .

- Derivados de Pirazol y Furano: Las unidades de furano y pirazol del compuesto lo hacen interesante para la química heterocíclica. Los investigadores investigan su reactividad, estabilidad y posibles aplicaciones en el diseño de nuevos heterociclos con propiedades específicas .

Química Medicinal y Desarrollo de Fármacos

Investigación de Enfermedades Neurodegenerativas

Propiedades Antibacterianas y Antifúngicas

Estrategias de Síntesis Química

Química de Péptidos y Aminoácidos

Química Heterocíclica

Mecanismo De Acción

The mechanism of action of N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide is not well understood. However, it is believed that the molecule acts as an enzyme inhibitor, blocking the binding of substrates to enzymes. In addition, N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide may also interact with proteins, leading to changes in their structure and activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide are not well understood. However, it has been suggested that the molecule may have an effect on the activity of enzymes and proteins. In addition, N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide may also interact with receptors and other molecules in the body, leading to changes in cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide in laboratory experiments include its versatility, its low cost, and its ease of synthesis. In addition, N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide is a stable molecule and is not easily degraded in the presence of acids or bases. However, N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide is not soluble in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

Future research on N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide may focus on elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research may be conducted on the synthesis of N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide and its potential applications in drug delivery systems and enzyme inhibitors. Finally, further studies may be conducted on the use of N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide in biophysical studies, such as protein folding and protein-ligand interactions.

Métodos De Síntesis

TBOC-Gly-Fur can be synthesized from commercially available materials. The synthesis begins with the reaction of N-tert-butoxycarbonyl-2-furamide and 4-(glycylamino)phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at room temperature. The resulting product is N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide.

Propiedades

IUPAC Name |

tert-butyl N-[2-[4-(furan-2-carbonylamino)anilino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-18(2,3)26-17(24)19-11-15(22)20-12-6-8-13(9-7-12)21-16(23)14-5-4-10-25-14/h4-10H,11H2,1-3H3,(H,19,24)(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOAFPBBCDPOFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

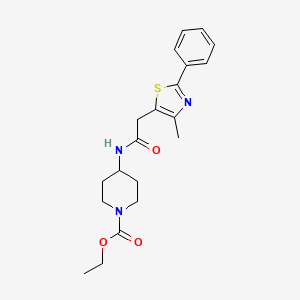

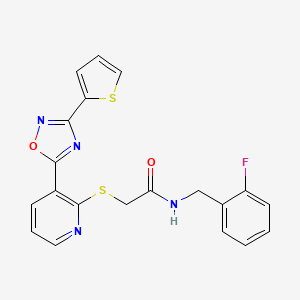

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2393852.png)

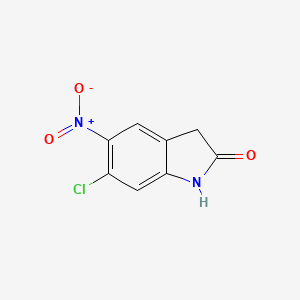

![(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide](/img/structure/B2393853.png)

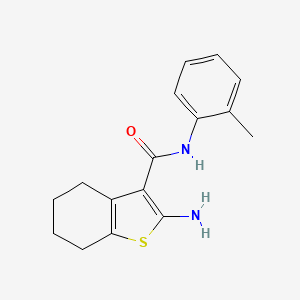

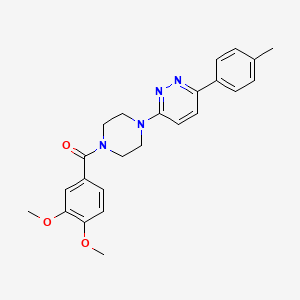

![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)

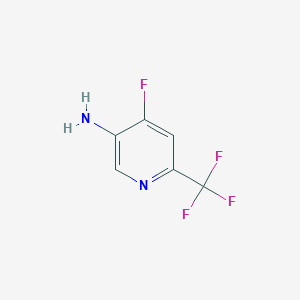

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)

![4-ethoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2393871.png)